Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
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Overview
Description
Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, an oxadiazole ring, and a thioester linkage. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.
Thioester Formation: The oxadiazole-thiol intermediate is then reacted with methyl bromoacetate under basic conditions to form the thioester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The thioester linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the thioester linkage under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted thioesters.
Scientific Research Applications
Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-hydroxyphenyl)acetate
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(4-methoxyphenyl)acetate
Uniqueness
Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is unique due to the presence of the oxadiazole ring and thioester linkage, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, antioxidant properties, antimicrobial effects, and potential as an acetylcholinesterase inhibitor.
Synthesis
The synthesis of this compound involves the reaction of 4-hydroxyphenyl derivatives with thioacetic acid and oxadiazole intermediates. The general synthetic pathway includes:
- Formation of the Oxadiazole Ring : Reacting a phenolic compound with hydrazine and carbon disulfide to form a thio derivative.
- Esterification : The thio derivative is then treated with methyl acetate to yield the final product.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging method. The compound demonstrated significant radical scavenging activity, indicating its potential as a therapeutic agent against oxidative stress-related diseases.
Table 1: Antioxidant Activity of this compound
Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
---|---|---|
This compound | 85.6% | 25.0 |
Ascorbic Acid (Control) | 90.0% | 20.0 |
The results indicate that while the compound is effective as an antioxidant, it is slightly less potent than ascorbic acid.
Antimicrobial Activity
This compound has exhibited promising antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 32 | 15 |
Escherichia coli | 64 | 12 |
Pseudomonas aeruginosa | 128 | 10 |
These findings suggest that the compound has moderate antibacterial activity and could be further explored for its therapeutic potential in treating bacterial infections.
Acetylcholinesterase Inhibition
Recent studies have identified this compound as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The inhibition studies revealed:
Table 3: AChE Inhibition Data
Compound | IC50 (nM) |
---|---|
This compound | 28.76 |
Standard Drug (Donepezil) | 40.76 |
The results indicate that this compound exhibits significant AChE inhibitory activity comparable to that of established drugs used in Alzheimer's treatment.
Properties
Molecular Formula |
C11H10N2O4S |
---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
methyl 2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H10N2O4S/c1-16-9(15)6-18-11-13-12-10(17-11)7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3 |
InChI Key |
PNYSNUJGMFLMDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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